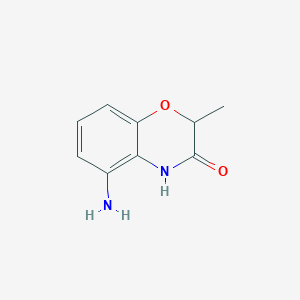

5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

Vue d'ensemble

Description

5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. Compounds of this type are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 2-amino-4-methylphenol with phosgene or a similar reagent to form the benzoxazinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitrobenzoxazinones, while substitution reactions could produce halogenated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antitumor Activity

5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one has been investigated for its potential as an antitumor agent. A study published in Bioorganic & Medicinal Chemistry Letters reported the isolation of a new inhibitor of tumor cell replication from Capparis sikkimensis, which was identified as a derivative of this compound. The structure was established using spectroscopic methods, and it exhibited significant anti-cancer properties in vitro .

Inhibition of Platelet Aggregation

Research has indicated that 1,4-benzoxazine derivatives, including this compound, act as potent inhibitors of platelet aggregation. A study detailed the synthesis and structure-activity relationships of these compounds, demonstrating their potential in treating thrombotic disorders .

Agricultural Applications

Herbicidal Properties

The compound has been explored as an intermediate in the synthesis of herbicides. For instance, it has been noted for its effectiveness in controlling unwanted weeds through both pre-emergence and post-emergence treatments. The formulations typically contain active ingredients within a range of 0.05% to 90% by weight .

Synergistic Effects with Other Chemicals

this compound can be combined with other herbicides to enhance their efficacy. Studies suggest that such combinations may result in synergistic effects that improve weed control while minimizing the required dosages of active ingredients .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of o-aminophenol with chloroacetyl chloride under basic conditions. This method has been optimized for yield and purity, making it suitable for large-scale applications in research and industry .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antitumor Activity

In a study focusing on the antitumor properties of derivatives derived from this compound, researchers isolated several compounds from plant sources. The bioactivity-guided fractionation led to the identification of compounds that inhibited tumor cell proliferation significantly.

Case Study 2: Agricultural Efficacy

Field trials conducted with formulations containing this compound demonstrated effective weed control in various crops. The results indicated that when used in combination with other herbicides, the efficacy increased by up to 30%, showcasing its potential as a valuable component in integrated pest management strategies.

Mécanisme D'action

The mechanism of action of 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one depends on its specific interactions with biological targets. It might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Amino-2-methylbenzoxazole: Similar structure but lacks the oxygen atom in the ring.

2-Methyl-1,4-benzoxazin-3-one: Lacks the amino group.

5-Nitro-2-methyl-2H-1,4-benzoxazin-3(4H)-one: Contains a nitro group instead of an amino group.

Uniqueness

5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both an amino group and a methyl group on the benzoxazinone ring, which can influence its reactivity and biological activity.

Activité Biologique

5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (commonly referred to as 5-Amino-benzoxazine) is a heterocyclic compound belonging to the benzoxazine family, which has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis methods, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula : CHNO

Molecular Weight : 164.17 g/mol

CAS Number : 148890-63-5

Melting Point : 235.0°C to 241.0°C

The structure of this compound features an amino group at the 5-position and a methyl group at the 2-position of the benzoxazine ring, which influences its chemical reactivity and biological interactions .

Biological Activities

Research indicates that compounds within the benzoxazine class exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that derivatives of benzoxazines can inhibit various bacterial and fungal strains. For instance, quinazoline derivatives synthesized from benzoxazine precursors have shown significant antifungal properties against pathogens like Fusarium and Helminthosporium species .

- Antitumor Properties : Some derivatives have been evaluated for their antitumor activity. For example, compounds structurally related to this compound have shown potential in inhibiting cancer cell proliferation.

- Anticonvulsant Effects : A study on related compounds revealed that certain benzoxazine derivatives exhibited anticonvulsant activity in animal models, indicating potential therapeutic applications in epilepsy treatment .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for serine proteases through enzyme acylation mechanisms, which has implications for developing anti-inflammatory drugs .

- Receptor Binding : Interaction studies have shown that this compound can bind to specific receptors or enzymes, influencing signaling pathways relevant to disease processes.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Reaction of o-Aminophenol with Chloroacetyl Chloride : This method involves a reaction in the presence of solvents like butanone and bases such as sodium bicarbonate .

- Phosphorous Oxychloride Treatment : This approach can lead to chlorinated derivatives that may exhibit enhanced biological activity.

Antimicrobial Activity Evaluation

A recent study evaluated the antimicrobial efficacy of several benzoxazine derivatives against common plant pathogens. The results indicated that certain concentrations significantly inhibited the growth of Sclerotium rolfsii and Rhizoctonia solani.

| Pathogen | Concentration (ppm) | % Inhibition |

|---|---|---|

| Sclerotium rolfsii | 1000 | 52.3 |

| Rhizoctonia solani | 1000 | 0 |

This disparity suggests that while some compounds are effective against specific pathogens, others may not penetrate or affect different species due to structural barriers .

Antitumor Activity Assessment

In a study assessing the antitumor potential of benzoxazine derivatives, compounds were tested on various cancer cell lines. The most potent derivative showed an IC50 value indicative of strong inhibitory effects on cell proliferation.

Propriétés

IUPAC Name |

5-amino-2-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-5-9(12)11-8-6(10)3-2-4-7(8)13-5/h2-5H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKPTNINVYYROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(C=CC=C2O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.